



# Application Notes and Protocols for TDN-345 in Assessing Neurological Deficits

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

TDN-345 is an investigational neuroprotective agent with potential therapeutic applications in mitigating neurological deficits arising from ischemic events and neurodegenerative conditions. These application notes provide a comprehensive overview of preclinical protocols to assess the efficacy of TDN-345 in rodent models of neurological injury. The methodologies described herein cover behavioral, motor, and sensory function assessments, alongside recommendations for biomarker analysis.

The precise mechanism of action for TDN-345 is under investigation, with preclinical evidence suggesting modulation of intracellular calcium homeostasis and inhibition of glycogen synthase kinase-3 (GSK-3) signaling pathways, both of which are implicated in neuronal cell death and dysfunction.[1][2][3][4]

### **Data Presentation**

The following tables summarize expected quantitative outcomes from the described experimental protocols, comparing a vehicle-treated group with a TDN-345-treated group in a rodent model of focal cerebral ischemia.

Table 1: Modified Neurological Severity Score (mNSS) Assessment



| Time Point           | Vehicle-Treated (Mean<br>Score ± SD) | TDN-345-Treated (Mean<br>Score ± SD) |
|----------------------|--------------------------------------|--------------------------------------|
| 24 hours post-injury | 12.5 ± 1.8                           | 9.2 ± 2.1                            |
| 7 days post-injury   | 10.2 ± 2.3                           | 6.5 ± 1.9                            |
| 14 days post-injury  | 8.9 ± 2.5                            | 4.8 ± 1.7                            |
| 28 days post-injury  | 7.5 ± 2.8                            | 3.1 ± 1.5                            |

Scores range from 0 (normal) to 18 (maximal deficit).[5][6]

Table 2: Rotarod Motor Coordination Test

| Time Point            | Vehicle-Treated (Latency<br>to Fall, seconds ± SD) | TDN-345-Treated (Latency<br>to Fall, seconds ± SD) |
|-----------------------|----------------------------------------------------|----------------------------------------------------|
| Baseline (pre-injury) | 185.7 ± 25.3                                       | 188.2 ± 23.9                                       |
| 7 days post-injury    | 75.4 ± 15.8                                        | 125.9 ± 20.1                                       |
| 14 days post-injury   | 98.6 ± 18.2                                        | 150.3 ± 22.5                                       |
| 28 days post-injury   | 115.1 ± 20.5                                       | 168.7 ± 24.8                                       |

Table 3: Adhesive Removal Test for Sensorimotor Function

| Time Point            | Vehicle-Treated (Time to Remove, seconds ± SD) | TDN-345-Treated (Time to Remove, seconds ± SD) |
|-----------------------|------------------------------------------------|------------------------------------------------|
| Baseline (pre-injury) | 8.2 ± 2.1                                      | 8.5 ± 1.9                                      |
| 7 days post-injury    | 25.6 ± 5.4                                     | 15.3 ± 4.1                                     |
| 14 days post-injury   | 20.1 ± 4.9                                     | 11.8 ± 3.5                                     |
| 28 days post-injury   | 16.8 ± 4.2                                     | 9.7 ± 2.8                                      |

Table 4: Biomarker Analysis from Brain Tissue Homogenate (28 days post-injury)



| Biomarker                                         | Vehicle-Treated (Relative<br>Expression ± SD) | TDN-345-Treated (Relative<br>Expression ± SD) |
|---------------------------------------------------|-----------------------------------------------|-----------------------------------------------|
| Glial Fibrillary Acidic Protein<br>(GFAP)         | 2.8 ± 0.6                                     | 1.5 ± 0.4                                     |
| Ionized calcium-binding adapter molecule 1 (Iba1) | 3.1 ± 0.7                                     | 1.8 ± 0.5                                     |
| Brain-Derived Neurotrophic Factor (BDNF)          | 0.6 ± 0.2                                     | 1.2 ± 0.3                                     |

# Experimental Protocols Animal Model of Focal Cerebral Ischemia

A common model to induce neurological deficits is the middle cerebral artery occlusion (MCAO) model in rodents.

- Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of oxygen and nitrous oxide.
- · Surgical Procedure:
  - Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  - Ligate the distal ECA and the proximal CCA.
  - Insert a silicone-coated monofilament into the ICA via an incision in the ECA stump.
  - Advance the filament until it occludes the origin of the middle cerebral artery (MCA).
  - After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
- Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.

## **Modified Neurological Severity Score (mNSS)**



The mNSS is a composite scoring system to evaluate motor, sensory, reflex, and balance deficits.[5][6][7][8]

- Procedure:
  - Motor Tests (6 points):
    - Raising the rat by the tail (0-3 points for flexion of forelimbs and hindlimbs).
    - Placing the rat on the floor (0-3 points for circling behavior).
  - Sensory Tests (2 points):
    - Visual and tactile placing tests (0-1 point each).
  - Beam Balance Test (6 points):
    - Ability to traverse a narrow wooden beam (0-6 points based on performance).
  - Reflexes and Abnormal Movements (4 points):
    - Pinna reflex, corneal reflex, startle reflex (0-1 point each).
    - Seizure, myoclonus, or myodystonia (0-1 point).
- Scoring: A total score is calculated out of a maximum of 18. A higher score indicates a more severe neurological deficit.

### **Rotarod Test**

This test assesses motor coordination and balance.[9][10][11][12][13]

- Apparatus: An automated rotarod unit with a rotating rod.
- Procedure:
  - Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.



- Training: Train the animals on the rotarod at a constant speed (e.g., 5 rpm) for 5 minutes for 2-3 consecutive days before baseline measurement.
- Testing:
  - Place the animal on the rod.
  - Start the rotation, accelerating from 4 to 40 rpm over 5 minutes.
  - Record the latency to fall from the rod.
  - Perform three trials with a 15-20 minute inter-trial interval.

### **Adhesive Removal Test**

This test evaluates sensorimotor deficits.[14][15][16][17][18]

- Materials: Small adhesive labels (e.g., 3mm diameter dots).
- Procedure:
  - Acclimation: Acclimate the animal to the testing environment (e.g., a clear cage) for 1-2 minutes.
  - Testing:
    - Place an adhesive label on the plantar surface of each forepaw.
    - Return the animal to the testing cage.
    - Record the time it takes for the animal to notice and then remove the adhesive label from each paw.
    - A cut-off time (e.g., 120 seconds) should be set.

## **Biomarker Analysis**

• Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue from the ischemic hemisphere.



- · Western Blotting or ELISA:
  - Homogenize the brain tissue in lysis buffer.
  - Determine the protein concentration of the lysate.
  - Perform Western blotting or ELISA to quantify the expression levels of key biomarkers such as GFAP (astrocyte activation), Iba1 (microglial activation), and BDNF (neurotrophic support).

# Visualizations Signaling Pathways







Click to download full resolution via product page

Caption: Hypothetical signaling pathways of TDN-345.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for assessing TDN-345 efficacy.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 inhibitors: Rescuers of cognitive impairments PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Item Modified Neurological Severity Score (mNSS) tests and scoring values. Public Library of Science Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. Rotarod Protocol IMPReSS [web.mousephenotype.org]
- 11. scispace.com [scispace.com]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. The adhesive removal test: a sensitive method to assess sensorimotor deficits in mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The adhesive removal test: a sensitive method to assess sensorimotor deficits in mice |
   Semantic Scholar [semanticscholar.org]
- 16. Adhesive Removal [protocols.io]
- 17. Adhesive Removal Test to assess sensorimotor deficits in parkinsonian mice [protocols.io]



- 18. protocols.io [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for TDN-345 in Assessing Neurological Deficits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662771#protocol-for-assessing-neurological-deficit-with-tdn-345]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com